molecular formula C11H13F2NO2S B12079445 4-((2,4-Difluorophenyl)sulfonyl)piperidine

4-((2,4-Difluorophenyl)sulfonyl)piperidine

Cat. No.: B12079445
M. Wt: 261.29 g/mol
InChI Key: QGLZGTVYTJEGOU-UHFFFAOYSA-N
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Description

4-((2,4-Difluorophenyl)sulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,4-difluorophenyl group and the sulfonyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)sulfonyl)piperidine typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2,4-Difluorophenyl)sulfonyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to its targets by forming additional interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure without the 2,4-difluorophenyl and sulfonyl groups.

    2,4-Difluorophenylsulfonamide: Contains the 2,4-difluorophenyl and sulfonyl groups but lacks the piperidine ring.

    Sulfonylpiperidine: Contains the piperidine and sulfonyl groups but lacks the 2,4-difluorophenyl group.

Uniqueness

4-((2,4-Difluorophenyl)sulfonyl)piperidine is unique due to the combination of the 2,4-difluorophenyl group, sulfonyl group, and piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

Molecular Formula

C11H13F2NO2S

Molecular Weight

261.29 g/mol

IUPAC Name

4-(2,4-difluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13F2NO2S/c12-8-1-2-11(10(13)7-8)17(15,16)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2

InChI Key

QGLZGTVYTJEGOU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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